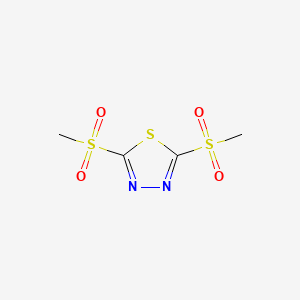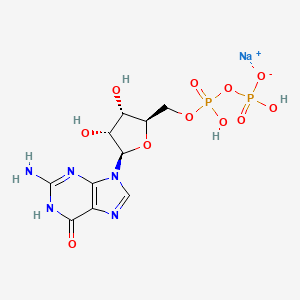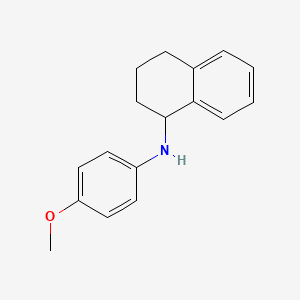
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is a complex organic compound with a structure that includes multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and pH levels to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the pyridine rings is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines .
Scientific Research Applications
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules
Mechanism of Action
The mechanism by which N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N1-(Pyridin-4-yl)ethane-1,2-diamine
- N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is unique due to its multiple pyridine rings and the specific arrangement of these rings within the molecule. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H33N7 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-N',N'-bis[2-(pyridin-4-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H33N7/c1-7-25-8-2-22(1)19-28-13-16-31(17-14-29-20-23-3-9-26-10-4-23)18-15-30-21-24-5-11-27-12-6-24/h1-12,28-30H,13-21H2 |
InChI Key |
FYXDBYNJRCSDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCCN(CCNCC2=CC=NC=C2)CCNCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


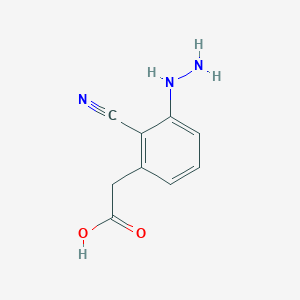
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
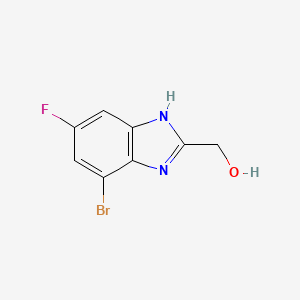

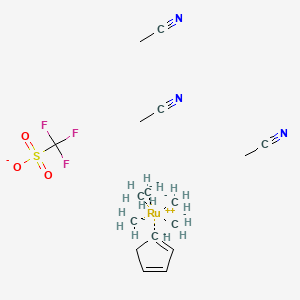
![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
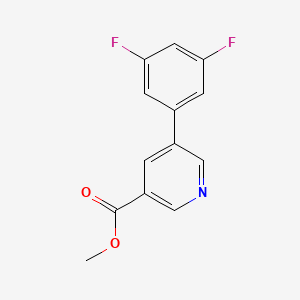
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
